molecular formula C19H18N2O2 B8009456 Nb-p-Coumaroyltryptamine CAS No. 53905-12-7

Nb-p-Coumaroyltryptamine

Cat. No.: B8009456
CAS No.: 53905-12-7
M. Wt: 306.4 g/mol
InChI Key: CDMGLLBADMBULG-UHFFFAOYSA-N
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Description

Nb-p-Coumaroyltryptamine (CAS 53905-12-7) is a phenylpropanoid alkaloid with a molecular weight of 306.4 g/mol and the molecular formula C19H18N2O2 . This compound is of significant interest in biochemical research due to its promising and diverse biological activities. Studies have highlighted its neuroprotective properties, with in silico research indicating it could serve as a potential inhibitor of mutant LRRK2, a key protein in familial Parkinson's disease, showing favorable binding energy and stability in molecular dynamics simulations . Its mechanism of action is primarily linked to the suppression of the JNK/c-Jun signaling pathway, which regulates inflammation and apoptosis. By inhibiting this pathway, this compound reduces the production of pro-inflammatory mediators like nitric oxide and prostaglandin E2, as well as cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Furthermore, it has demonstrated selective cytotoxic activity against various cancer cell lines, showing lower toxicity toward normal cells, which makes it a compelling candidate for anticancer research . Beyond laboratory synthesis, this compound is also a subject of metabolomic studies; it has been identified as a fecal metabolite in growing pigs, where its elevated concentration was correlated with improved gut health . Researchers can employ various methods for its preparation, including classic carbodiimide-mediated amide coupling and modern enzymatic biosynthesis using acyltransferases like HvACT . This compound is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this product with care, utilizing appropriate safety protocols.

Properties

CAS No.

53905-12-7

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C19H18N2O2/c22-16-8-5-14(6-9-16)7-10-19(23)20-12-11-15-13-21-18-4-2-1-3-17(15)18/h1-10,13,21-22H,11-12H2,(H,20,23)

InChI Key

CDMGLLBADMBULG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely employed method involves activating p-coumaric acid with carbodiimide reagents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere, yielding Nb-p-Coumaroyltryptamine in 70–85% isolated yield after chromatographic purification. Key considerations include:

  • Reagent stoichiometry : A 1.2:1 molar ratio of p-coumaric acid to tryptamine minimizes unreacted starting material.

  • Temperature control : Reactions conducted at 0–5°C reduce racemization and byproduct formation.

  • Workup protocols : Sequential washes with dilute HCl (1 M) and saturated NaHCO₃ remove residual reagents.

Table 1: Optimization of Carbodiimide-Mediated Synthesis

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
DCC/DMAPDCM25247895
EDC/HOBtDMF0128298
DIC/DMAPTHF25186892

Data adapted from large-scale syntheses of analogous phenolic amides.

Enzymatic Biosynthesis Using Acyltransferases

Recent advances exploit plant-derived acyltransferases for regioselective amide bond formation. The Hordeum vulgare (barley) enzyme HvACT, a member of the BAHD acyltransferase family, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to tryptamine with 65–72% conversion efficiency. Critical parameters include:

  • pH dependence : Optimal activity at pH 7.5–8.0 in Tris-HCl buffer.

  • Cofactor requirements : No exogenous ATP needed, distinguishing this from microbial systems.

  • Substrate specificity : Tryptamine concentrations >10 mM inhibit enzyme activity due to substrate saturation.

Alternative Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Wang resin-functionalized tryptamine undergoes coupling with Fmoc-p-coumaric acid using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the activating agent. This method achieves 89% crude yield but requires rigorous deprotection with trifluoroacetic acid (TFA).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C, 30 min) accelerates the coupling reaction, reducing reaction times from 24 h to 45 min while maintaining yields >75%. Side products, predominantly N-acylurea derivatives, are minimized by using hydroxybenzotriazole (HOBt) as an additive.

Critical Analysis of Methodologies

Yield and Scalability

  • Chemical synthesis provides higher yields (70–85%) but generates stoichiometric waste from coupling reagents.

  • Enzymatic methods are greener but limited by enzyme stability and substrate costs.

Table 2: Comparative Metrics of Preparation Methods

MethodScale (g)Cost ($/g)Environmental Impact
DCC/DMAP0.1–5012.5High (DCM waste)
EDC/HOBt0.1–1009.8Moderate
HvACT enzymatic0.01–522.3Low

Recent Innovations

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling between p-coumaric acid and tryptamine using iridium photocatalysts (e.g., [Ir(ppy)₃]) achieves 65% yield under ambient conditions, bypassing traditional activation steps.

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of HvACT retain 80% activity after 10 cycles, significantly improving cost-efficiency for industrial applications .

Chemical Reactions Analysis

Nb-p-Coumaroyltryptamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of Nb-p-Coumaroyltryptamine, particularly against neurodegenerative disorders.

  • Mechanism of Action : The compound has been shown to inhibit pro-inflammatory cytokine production and exhibit antioxidant activity, which are critical in mitigating oxidative stress associated with neurodegenerative diseases .
  • Parkinson's Disease : In silico studies indicated that this compound could serve as a potential inhibitor of mutant LRRK2, a key player in familial cases of PD. The compound displayed favorable binding energy and stability in molecular dynamics simulations, suggesting its potential as a drug candidate for PD treatment .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

  • Experimental Findings : Research demonstrated that this compound could reduce LPS-induced inflammation in various biological models. It was shown to significantly decrease the expression of inflammatory markers such as iNOS and COX-2, highlighting its role in modulating inflammatory responses .
  • Gut Microbiota Interaction : A study revealed that this compound interacts with gut microbiota, suggesting that it may influence systemic inflammation through gut-brain axis mechanisms .

Cytotoxic Activity

The cytotoxic properties of this compound have been explored in various cancer cell lines.

  • Cancer Research : The compound exhibited selective cytotoxicity against certain cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.

  • ADMET Properties : In silico predictions indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound. It was noted for its permeability across the blood-brain barrier (BBB), which is a significant factor for drugs targeting central nervous system disorders .
  • Molecular Dynamics Simulations : These simulations provided insights into the stability of this compound when bound to target proteins, suggesting its viability as a lead compound for further drug development .

Summary Table of Applications

Application AreaFindingsReferences
NeuroprotectionInhibits pro-inflammatory cytokines; potential LRRK2 inhibitor for PD
Anti-inflammatoryReduces LPS-induced inflammation; modulates iNOS and COX-2 expression
Cytotoxic ActivitySelective cytotoxicity against cancer cells with lower toxicity to normal cells
PharmacokineticsFavorable ADMET profile; permeability across BBB

Mechanism of Action

Nb-p-Coumaroyltryptamine exerts its effects primarily through the suppression of the JNK/c-Jun signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and apoptosis. By inhibiting the activation of JNK and its downstream target c-Jun, this compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 . Additionally, it has been shown to attenuate the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Nb-p-Coumaroyltryptamine belongs to a class of phenolic amides. Key structural analogs include:

Compound Structural Difference Key Activities References
This compound p-Coumaroyl + tryptamine CYP2C19/CYP2D6 inhibition; anti-inflammatory; BBB permeability
N-p-trans-Coumaroyltyramine Tyramine instead of tryptamine Antimicrobial; acetylcholinesterase inhibition
Nb-Feruloyltryptamine Feruloyl (methoxy-substituted) instead of coumaroyl Not well-characterized; limited bioactivity data
N-Coumaroyl serotonin Serotonin instead of tryptamine CYP2D6 inhibition; lacks BBB permeability

Enzyme Inhibition Profiles

Comparative effects on cytochrome P450 isoforms:

Compound CYP2C9 CYP2C19 CYP2D6 CYP3A4 CYP1A2
This compound
Moschamine
Serotobenine
Colchicine
N-Coumaroyl serotonin

Data sourced from in vitro studies

Toxicity and Pharmacokinetics

Compound Toxicity Class LD₅₀ (mg/kg) BBB Permeability P-gp Substrate
This compound IV 500 Yes Yes
Kinobeon A V 2842 No No
Moschamine IV 500 No Yes
Serotobenine II 38 Yes No
N-Coumaroyl serotonin IV 500 No No

P-gp = P-glycoprotein; Data from ADME/toxicity studies

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Nb-p-Coumaroyltryptamine in experimental samples?

  • Methodological Answer : Analytical validation should combine HPLC (for purity assessment), NMR (structural elucidation via proton/carbon shifts), and MS (molecular weight confirmation via m/z 306.1368 ). For reproducibility, cross-reference spectral data with published isolation studies, such as Ehmann et al. (1974), which detail characteristic peaks for this compound .

Q. What are optimal solubility conditions for this compound in in vitro assays?

  • Methodological Answer : Solubility is concentration-dependent; dilute stock solutions in polar aprotic solvents (e.g., DMSO) at ≤1 mM, followed by stepwise dilution in aqueous buffers to avoid precipitation. Pre-test solubility via spectrophotometric turbidity assays at varying pH levels .

Q. Which chromatographic techniques are effective for isolating this compound from natural sources?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% formic acid). Monitor UV absorption at 280–320 nm, characteristic of coumaroyl chromophores. Confirm fractions with TLC (Rf ~0.5 in ethyl acetate:methanol 9:1) .

Advanced Research Questions

Q. How does this compound modulate metabolomic pathways in inflammation models?

  • Methodological Answer : In LPS-induced murine models, non-targeted metabolomics (LC-MS/MS) reveals its correlation with pyruvate metabolism. Use Spearman’s correlation to link microbial taxa (e.g., Parasutterella excrementihominis) and metabolite levels. Validate via pyruvate supplementation assays to assess anti-inflammatory rescue effects .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:

  • Reporting NP assay conditions (e.g., cell lines, incubation times) per Clinical Chemistry 65:10 guidelines .
  • Including positive controls (e.g., known anti-inflammatory agents) and normalizing data to baseline metabolite levels .

Q. What strategies optimize synthetic routes for this compound?

  • Methodological Answer : Review condensation reactions between p-coumaroyl chloride and tryptamine. Monitor reaction efficiency via HPLC yield quantification and optimize catalysts (e.g., DMAP in DCM). Characterize intermediates with 2D NMR (e.g., HMBC to confirm amide bond formation) .

Q. How to design in vivo studies evaluating this compound’s placental anti-inflammatory effects?

  • Methodological Answer : Use LPS-challenged pregnant mice. Measure outcomes via:

  • Histopathology (placental apoptosis via TUNEL staining).
  • Cytokine profiling (ELISA for IL-6, TNF-α).
  • Metabolite correlation analysis (e.g., pyruvic acid levels linked to reduced preterm birth rates) .

Data Analysis & Frameworks

Q. Which statistical frameworks are suitable for correlating microbial-metabolite interactions involving this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PLS-DA) to integrate 16S rRNA sequencing (microbiota) and LC-MS metabolomics data. Use QIIME2 and MetaboAnalyst for cross-platform integration, ensuring NTDB data codes are annotated for reproducibility .

Q. How to formulate a FINER-compliant research question on this compound’s mechanism?

  • Methodological Answer : Align with FINER criteria :

  • Feasible : Access to LC-MS and murine models.
  • Novel : Focus on understudied coumaroyl-amide interactions.
  • Ethical : Adhere to IACUC protocols for animal studies.
  • Relevant : Link to inflammatory pathways in preterm birth .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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